1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole
CAS No.: 170166-58-2
Cat. No.: VC13310300
Molecular Formula: C14H12N6O
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170166-58-2 |
|---|---|
| Molecular Formula | C14H12N6O |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 1-[benzotriazol-1-yl(methoxy)methyl]benzotriazole |
| Standard InChI | InChI=1S/C14H12N6O/c1-21-14(19-12-8-4-2-6-10(12)15-17-19)20-13-9-5-3-7-11(13)16-18-20/h2-9,14H,1H3 |
| Standard InChI Key | XFLYFWLTLVFZHH-UHFFFAOYSA-N |
| SMILES | COC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
| Canonical SMILES | COC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-[1H-1,2,3-Benzotriazol-1-yl(methoxy)methyl]-1H-1,2,3-benzotriazole has the molecular formula C₁₄H₁₂N₆O and a molecular weight of 280.28 g/mol. Its IUPAC name reflects the presence of two benzotriazole moieties connected by a methoxy methyl bridge. The benzotriazole cores consist of fused benzene and triazole rings, each containing three nitrogen atoms that contribute to the compound’s electron-deficient character and reactivity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 170166-58-2 |
| Molecular Formula | C₁₄H₁₂N₆O |
| Molecular Weight | 280.28 g/mol |
| Solubility | Moderate in polar aprotic solvents |
| Stability | Stable under inert conditions |
Structural Analysis
The compound’s structure (Fig. 1) includes two benzotriazole units, each contributing to π-π stacking interactions and hydrogen-bonding capabilities. The methoxy methyl group enhances solubility in organic solvents while maintaining steric accessibility for chemical modifications. X-ray crystallography studies of analogous benzotriazoles reveal planar geometries, which facilitate interactions with biological targets such as enzymes and DNA .
Synthesis and Purification
Synthetic Pathways
Synthesis typically involves sequential nucleophilic substitutions starting from benzotriazole precursors. A common route includes:
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Methoxylation: Reaction of 1H-benzotriazole with chloromethyl methyl ether under basic conditions.
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Coupling: Introduction of the second benzotriazole unit via Ullmann-type coupling using copper catalysts.
Reaction conditions are critical, with optimal yields achieved at 60–80°C in dimethylformamide (DMF) and pH 7–8. Microwave-assisted synthesis has recently reduced reaction times from 12 hours to 2 hours, improving efficiency .
Purification Techniques
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product in >95% purity. Recrystallization from ethanol further enhances crystallinity, essential for pharmacological applications .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cytoplasmic leakage . Halogenated derivatives show enhanced activity; for example, a chloro-substituted analog achieved 99% inhibition of Pseudomonas aeruginosa biofilm formation .
Analgesic and Anti-Inflammatory Effects
The derivative 2,5-dichlorophenoxyacetyl benzotriazole reduced pain response by 65% in the Eddy’s hot-plate test, surpassing ibuprofen’s efficacy (50%) . Anti-inflammatory activity stems from COX-2 inhibition, with a Ki value of 0.8 µM comparable to celecoxib .
Applications in Drug Development
Bioisosteric Replacement
The benzotriazole scaffold serves as a bioisostere for carboxylic acids and amides, improving metabolic stability. For instance, replacing a labile ester group with benzotriazole in a protease inhibitor increased plasma half-life from 2 to 8 hours.
Material Science Applications
Benzotriazole derivatives function as corrosion inhibitors in industrial coatings, reducing oxidation rates by 70% in acidic environments . Their electron-withdrawing properties also make them viable candidates for organic semiconductors.
Future Directions and Challenges
Pharmacokinetic Optimization
Current research focuses on enhancing bioavailability through prodrug strategies. PEGylation of the methoxy group improved aqueous solubility by 10-fold, addressing limitations in drug delivery .
Toxicity Profiling
While acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, chronic exposure data are lacking. Genotoxicity assays using Ames tests showed no mutagenicity, supporting further preclinical development .
Targeted Drug Delivery
Conjugation with folate ligands increased tumor uptake by 40% in xenograft models, highlighting potential for precision oncology applications .
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